(3,5-dimethoxyphenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone
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Overview
Description
(3,5-dimethoxyphenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone is an organic compound that features a unique combination of a dimethoxyphenyl group and a dimethylpyrazolyl group linked by a methanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-dimethoxyphenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with an appropriate aldehyde or ketone under acidic or basic conditions.
Coupling Reaction: The synthesized pyrazole is then coupled with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine or pyridine to form the desired methanone compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the type of substitution.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential applications in the development of enzyme inhibitors or receptor modulators.
Medicine:
- Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (3,5-dimethoxyphenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
- (3,5-Dimethoxyphenyl)-(3,5-dimethyl-1H-pyrazol-1-yl)methanol
- (3,5-Dimethoxyphenyl)-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone
Comparison:
Structural Differences: The presence of different functional groups (e.g., methanol vs. methanone) can significantly alter the compound’s reactivity and properties.
Unique Properties: (3,5-dimethoxyphenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological activities.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H16N2O3 |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
(3,5-dimethoxyphenyl)-(3,5-dimethylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C14H16N2O3/c1-9-5-10(2)16(15-9)14(17)11-6-12(18-3)8-13(7-11)19-4/h5-8H,1-4H3 |
InChI Key |
WZKXIRZYCVLIHB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)C2=CC(=CC(=C2)OC)OC)C |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC(=CC(=C2)OC)OC)C |
Origin of Product |
United States |
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